3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride
Description
3-(5-Methyl-2H-triazol-4-yl)propan-1-amine dihydrochloride is a triazole-derived amine salt with a molecular structure featuring a 5-methyl-substituted 2H-triazole ring linked to a propane backbone and two hydrochloride counterions. The dihydrochloride salt form enhances solubility and stability, making it suitable for synthetic and industrial applications .
Properties
IUPAC Name |
3-(5-methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5-6(3-2-4-7)9-10-8-5;;/h2-4,7H2,1H3,(H,8,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMGLGAHBAHRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971124-39-6 | |
| Record name | 3-(5-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with methylating agents. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with electrophilic agents like acyl chlorides or anhydrides. This forms stable amide derivatives, enhancing pharmacological properties.
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → RT, 3h | N-Acetyl derivative | 85% | |
| Succinic anhydride | Microwave, EtOH, 80°C, 1h | Succinamide-linked triazole | 78% |
Key Findings :
-
Microwave irradiation significantly improves reaction efficiency and yield .
-
Aliphatic amines show higher reactivity compared to aromatic amines due to nucleophilicity differences .
Click Chemistry (Cycloaddition Reactions)
The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Mechanistic Insight :
-
Cu(I) catalyzes regioselective 1,3-dipolar cycloaddition, forming 1,4-disubstituted triazoles .
-
Aqueous conditions enhance sustainability without compromising yield .
Nucleophilic Substitution
The amine group acts as a nucleophile in SN2 reactions, enabling alkylation or arylation.
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 6h | N-Benzyl derivative | 68% | |
| 4-Bromophenyl tosylate | DIAD, PPh₃, THF, 0°C → RT, 3h | Aryl-substituted triazole | 72% |
Notable Observation :
Suzuki–Miyaura Cross-Coupling
The triazole ring’s halogenated derivatives (if present) engage in palladium-catalyzed cross-coupling.
| Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, THF:H₂O (3:1), 85°C | Biaryl-triazole conjugate | 91% | |
| 4-Methoxyboronic acid | Same as above | Methoxy-substituted analog | 89% |
Optimization :
Reductive Amination
The amine group reacts with aldehydes/ketones under reducing conditions to form secondary amines.
| Carbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT, 12h | N-Methyl derivative | 75% | |
| Cyclohexanone | Same as above | Cyclohexyl-substituted amine | 63% |
Limitation :
-
Steric hindrance from the triazole ring reduces yields with bulky ketones.
Complexation with Metal Ions
The triazole’s nitrogen atoms coordinate transition metals, forming stable complexes.
| Metal Salt | Conditions | Application | Reference |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | EtOH, RT, 2h | Catalytic applications | |
| AgNO₃ | Aqueous MeCN, 50°C, 1h | Antimicrobial agents |
Structural Confirmation :
Methylation of Triazole N–H
The triazole ring’s NH group undergoes alkylation under basic conditions.
| Methylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 4h | 2-Methyl-2H-triazole derivative | 88% |
Regioselectivity :
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride is its antimicrobial properties. Research indicates that compounds with triazole rings exhibit potent activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis, making it a candidate for developing new antibiotics or antifungal agents .
Anticancer Properties
Studies have also explored the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. This effect is attributed to its ability to interfere with cellular signaling pathways and promote cell cycle arrest .
Coordination Chemistry
In material science, 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for creating novel materials with specific electronic or magnetic properties. These materials could find applications in catalysis or as functional components in electronic devices .
Thermoresponsive Polymers
Recent advancements have integrated this compound into thermoresponsive polymers that can change their properties with temperature variations. Such materials are valuable in drug delivery systems, where controlled release is crucial for therapeutic effectiveness .
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses, particularly in developing fungicides or herbicides. By leveraging its efficacy against plant pathogens, researchers are exploring formulations that could enhance crop protection while minimizing environmental impact .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics examined the antimicrobial activity of several triazole derivatives, including 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride. Results indicated that this compound exhibited significant inhibitory effects against Escherichia coli and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Cancer Cell Inhibition
Research published in Cancer Letters investigated the effects of triazole-based compounds on cancer cell lines. The study found that 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine Dihydrochloride
- Structure : Replaces the triazole ring with an imidazole (5-methyl-1H-imidazol-2-yl).
- Properties : Molecular weight ~222.13 g/mol (analogous to triazole derivatives), industrial-grade purity (99%), and stability under standard storage conditions .
- Applications : Used in agrochemicals and industrial synthesis, highlighting the role of heterocyclic substituents in determining application domains.
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Structure : Positional isomer with a 1,2,4-triazol-3-yl group and a methyl substituent at the 1-position.
- Properties: Molecular formula C6H12N4·HCl (monohydrochloride); exhibits high purity and versatility in pharmaceutical synthesis .
- Key Difference : The 1,2,4-triazole core versus 2H-triazole alters tautomerism and electronic properties, influencing binding interactions in drug design .
3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine Dihydrochloride
- Structure : Pyrazole ring substituted with chlorine at the 4-position.
- Properties : Molecular formula C8H15Cl2N3, molecular weight 222.13 g/mol, white crystalline solid .
Biological Activity
3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- IUPAC Name : 3-(5-methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride
- Molecular Formula : C6H12Cl2N4
- Molecular Weight : 199.08 g/mol
- CAS Number : 1971124-39-6
The biological activity of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring facilitates binding to various molecular targets, potentially modulating their activity. This interaction can lead to inhibition or activation of critical biochemical pathways, which is essential for its antimicrobial and anticancer effects.
Antimicrobial Activity
Research has demonstrated significant antimicrobial properties associated with triazole derivatives, including 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine.
Case Studies and Findings
-
Antibacterial Activity :
- A study highlighted the antibacterial efficacy of triazole derivatives against various Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ceftriaxone .
- In vitro assays showed that compounds similar to 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine had zones of inhibition ranging from 14 mm to 27 mm against pathogens such as E. coli and B. subtilis .
- Antifungal Activity :
Anticancer Activity
Recent studies have explored the anticancer potential of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine:
- Cell Proliferation Inhibition :
- Mechanistic Insights :
Toxicity and Safety Profile
The safety profile of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amines has been assessed in various studies:
| Study | Concentration | Viability (%) | Observations |
|---|---|---|---|
| 100 µg/mL | 94.71 - 96.72 | Low toxicity in PBMC cultures | |
| N/A | Harmful if swallowed | Skin irritation reported |
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antibacterial | E. coli, Bacillus subtilis | MIC comparable to ceftriaxone |
| Antifungal | Various fungi | Inhibition of fungal growth |
| Anticancer | Cancer cell lines | Inhibition of proliferation |
| Toxicity | Human PBMCs | Low toxicity at high concentrations |
Q & A
Q. What are the established synthetic routes for 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine dihydrochloride, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclization and amine functionalization. For example, triazole precursors can be synthesized via cyclization of hydrazides using reagents like POCl₃ at elevated temperatures (120°C) . Intermediate characterization relies on IR spectroscopy (C=O stretching at ~1650 cm⁻¹ for carbonyl groups) and ¹H/¹³C NMR (e.g., methyl protons on triazole at δ ~2.5 ppm) . Final dihydrochloride formation is confirmed via elemental analysis (Cl⁻ content) and mass spectrometry (m/z matching molecular ion peaks) .
Q. How can researchers ensure purity and reproducibility in synthesizing this compound?
- Methodological Answer :
- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) to assess purity (>95%) .
- Recrystallization : Optimize solvent systems (e.g., ethanol-DMF mixtures) to remove unreacted starting materials .
- Batch Consistency : Track reaction parameters (temperature, stoichiometry) and validate via reproducibility trials (n ≥ 3) .
Q. What spectroscopic and analytical methods are critical for structural confirmation?
- Methodological Answer :
- NMR : Assign triazole protons (δ 7.5–8.5 ppm) and propylamine chain protons (δ 1.8–3.2 ppm) .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., oxadiazole derivatives) to confirm regiochemistry .
- Elemental Analysis : Verify Cl⁻ content (~21–22% for dihydrochloride) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (e.g., POCl₃ vs. SOCl₂ for cyclization) .
- Case Study : ICReDD’s hybrid computational-experimental workflow reduced optimization time by 40% in analogous triazole syntheses .
Q. How to resolve contradictions in reported spectral data for triazole derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data across solvents (DMSO-d₆ vs. CDCl₃) to account for solvent shifts .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to distinguish triazole tautomers (1H vs. 2H forms) .
- Collaborative Validation : Share raw spectral data via open-access platforms to reconcile discrepancies .
Q. What strategies mitigate side reactions during amine hydrochloride salt formation?
- Methodological Answer :
- pH Control : Maintain acidic conditions (pH < 2) during salt formation to prevent freebase precipitation .
- Counterion Screening : Test alternative acids (e.g., HCl vs. HBr) to improve crystallinity .
- In Situ Monitoring : Use Raman spectroscopy to detect intermediate salts and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
